2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol
Overview
Description
2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and phenylhydrazine can form an intermediate hydrazone, which upon further reaction with thiourea and an acid catalyst, cyclizes to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of solvents and catalysts. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]thiazole: Shares the methoxyphenyl group but has a different heterocyclic core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group but lacks the imidazole ring
Uniqueness
2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its thiol group also provides unique reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-17-14(16(20)18-15)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQLOFNNWCITMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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